1-{2-deoxy-3-O-[(3,4,5-trimethoxyphenyl)carbonyl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
2-(HYDROXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidine ring, and a trimethoxybenzoate group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HYDROXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, starting with the preparation of the individual components. The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol. The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea. The trimethoxybenzoate group can be introduced through esterification reactions involving trimethoxybenzoic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors for the cyclization and condensation reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(HYDROXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(CARBOXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIMETHOXYBENZOATE.
Reduction: Formation of 2-(HYDROXYMETHYL)-5-[5-METHYL-2,4-DIHYDROXY-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIMETHOXYBENZOATE.
Substitution: Formation of 2-(HYDROXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIHYDROXYBENZOATE.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(HYDROXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s observed biological effects. Additionally, the compound’s ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(HYDROXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIHYDROXYBENZOATE
- 2-(CARBOXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIMETHOXYBENZOATE
Uniqueness
2-(HYDROXYMETHYL)-5-[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]TETRAHYDRO-3-FURANYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of a tetrahydrofuran ring, a pyrimidine ring, and a trimethoxybenzoate group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2O9 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H24N2O9/c1-10-8-22(20(26)21-18(10)24)16-7-12(15(9-23)30-16)31-19(25)11-5-13(27-2)17(29-4)14(6-11)28-3/h5-6,8,12,15-16,23H,7,9H2,1-4H3,(H,21,24,26) |
InChI Key |
DPULHNLEGSNNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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